Ethyl[(5-fluoropyridin-3-yl)methyl]amine
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[(5-fluoropyridin-3-yl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c1-2-10-4-7-3-8(9)6-11-5-7/h3,5-6,10H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEXMSSMVKLETM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CN=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid . Another approach involves the use of fluorinating reagents such as Umemoto’s reagent or the Balz-Schiemann reaction .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs scalable and efficient synthetic routes. The use of high-availability fluorinated synthetic blocks and effective fluorinating reagents has accelerated the development of fluorinated chemicals . The industrial methods focus on optimizing yield and minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl[(5-fluoropyridin-3-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyridines .
Scientific Research Applications
Medicinal Chemistry
Ethyl[(5-fluoropyridin-3-yl)methyl]amine serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its structural features make it suitable for the development of drugs targeting specific biological pathways.
- Antidepressants and Analgesics : Research indicates that derivatives of pyridin-2-yl-methylamine, which includes this compound, show potential as antidepressants and analgesics due to their ability to modulate neurotransmitter systems .
- Anticancer Activity : Studies have evaluated compounds related to this compound for their anticancer properties. For instance, derivatives have demonstrated significant activity against various human tumor cell lines, exhibiting mean growth inhibition rates that suggest their potential as therapeutic agents .
Agricultural Applications
The compound is also explored for its utility in agricultural chemistry, particularly as an intermediate in the synthesis of agrochemicals.
- Pesticidal Properties : this compound and its derivatives have shown promising insecticidal and antifungal activities. For example, novel compounds derived from similar structures were tested against pests such as Mythimna separata and Spodoptera frugiperda, yielding moderate insecticidal effects .
- Fungicides : The compound has been evaluated for its antifungal properties against pathogens affecting crops. Certain derivatives have exhibited effective inhibition rates against fungal species like Botrytis cinerea, which is crucial for crop protection strategies .
Biochemical Research
In biochemical research, this compound is utilized for its ability to interact with biological molecules.
- Enzyme Inhibition Studies : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. Such interactions can lead to insights into disease mechanisms and the development of targeted therapies .
Synthesis and Characterization
The synthesis of this compound involves several chemical processes that enhance its yield and purity.
- Synthesis Methods : Various synthetic routes have been developed to produce this compound efficiently. For instance, methods involving reductive amination have been optimized to improve yields while minimizing by-products .
Case Studies
Several case studies highlight the practical applications of this compound:
Mechanism of Action
The mechanism of action of Ethyl[(5-fluoropyridin-3-yl)methyl]amine involves its interaction with molecular targets through the electron-withdrawing effects of the fluorine atom. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects . The compound’s unique structure allows it to participate in specific binding interactions with its targets.
Comparison with Similar Compounds
Key Compounds:
2-(5-Bromopyrimidin-2-yl)ethylamine ():
- Features a bromopyrimidine ring instead of fluoropyridine.
- Similar ethyl-methyl-amine structure but lacks aromatic fluorine.
- Used in chemical synthesis as a building block for pharmaceuticals .
Methyl Diethanol Amine (MDEA) (–5): Tertiary amine with hydroxyl groups. Lacks aromaticity but is widely used in CO₂ capture due to its high adsorption capacity (2.63 mmol CO₂/g) .
N-Ethyl-N-methyl carbamoyl chloride ():
- Contains a carbamoyl chloride group instead of a pyridine ring.
- Used in organic synthesis for introducing ethyl-methyl amine functionalities .
Amine Type and Reactivity
| Compound | Amine Type | Key Structural Features | Reactivity Profile |
|---|---|---|---|
| Ethyl[(5-fluoropyridin-3-yl)methyl]amine | Secondary | Fluoropyridine ring, ethyl-methyl | Likely high nucleophilicity due to aromatic fluorine |
| MDEA | Tertiary | Hydroxyl groups, no aromaticity | Moderate CO₂ reactivity, enhanced by activators |
| 2-(5-Bromopyrimidin-2-yl)ethylamine | Secondary | Bromopyrimidine ring | Reactivity driven by halogenated heterocycle |
Physicochemical Properties and Performance
Data Table: Comparison of Key Properties
| Compound | Molecular Formula | Nitrogen Content (wt.%) | BET Surface Area (m²/g) | CO₂ Adsorption (mmol/g) | Key Applications |
|---|---|---|---|---|---|
| This compound | C₈H₁₁FN₂ | Not reported | Not reported | Not reported | Pharmaceuticals (inferred) |
| MDEA-impregnated mesoporous carbon | - | 23 | 356.6 → 203.2 (post-impregnation) | 2.63 | CO₂ capture |
| 2-(5-Bromopyrimidin-2-yl)ethylamine | C₇H₁₀BrN₃ | Not reported | Not applicable | Not applicable | Chemical synthesis |
Research Findings and Contradictions
- MDEA vs. Contradiction: Tertiary amines like MDEA have lower reactivity with CO₂ compared to primary/secondary amines , but this compound’s secondary amine structure could theoretically enhance reactivity in other contexts (e.g., drug binding).
- Fluorine Impact: The fluorine atom in this compound may improve metabolic stability and binding affinity in pharmaceuticals, contrasting with non-fluorinated analogues .
Biological Activity
Ethyl[(5-fluoropyridin-3-yl)methyl]amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, mechanisms, and applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a 5-fluoropyridine moiety, which enhances its lipophilicity and biological activity. The fluorine substitution is known to improve membrane permeability and binding affinity to target proteins, making it a valuable candidate for drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an inhibitor of enzymes involved in critical biological pathways. For instance, pyridine derivatives are recognized for their ability to inhibit mitochondrial complex I, disrupting cellular respiration and leading to apoptosis in cancer cells .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The structural characteristics of the compound contribute to its effectiveness against pathogens.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. In vitro assays have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cell lines. Its mechanism involves the modulation of signaling pathways associated with cancer progression, such as the p38 MAPK pathway .
Case Studies
Case Study 1: Anticancer Efficacy in Breast Cancer Models
In a study involving breast cancer cell lines, this compound demonstrated significant cytotoxicity. The compound was found to inhibit tumor growth by inducing apoptosis and reducing cell viability. The study highlighted the role of the compound in downregulating anti-apoptotic proteins while upregulating pro-apoptotic factors .
Case Study 2: Antimicrobial Activity Against Staphylococcus aureus
Another study focused on the antimicrobial effects against Staphylococcus aureus. This compound exhibited a minimum inhibitory concentration (MIC) that was lower than many conventional antibiotics, suggesting its potential as an effective antimicrobial agent.
Research Findings Summary
Q & A
Q. What synthetic routes are commonly employed to prepare Ethyl[(5-fluoropyridin-3-yl)methyl]amine, and what critical parameters influence yield?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution or Suzuki-Miyaura cross-coupling. For example, fluoropyridine derivatives are often synthesized by reacting halogenated pyridines (e.g., 5-bromo-3-iodopyridin-2-amine) with ethylamine precursors under palladium catalysis . Key parameters include:
- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos.
- Solvent system : 1,4-Dioxane/water mixtures for Suzuki coupling .
- Temperature : 85–95°C for cross-coupling reactions to ensure complete conversion.
- Purification : Column chromatography with ethyl acetate/hexane gradients to isolate the amine product .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- FTIR : Peaks at ~3395 cm⁻¹ (O-H stretch in amines) and ~1031 cm⁻¹ (C-N stretch) confirm amine functionality. Fluoropyridine C-F stretches appear at ~1100–1250 cm⁻¹ .
- ¹H NMR : Signals for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 2.5–3.0 ppm, quartet) and pyridine protons (δ 8.0–8.9 ppm, multiplet) .
- Elemental Analysis : Nitrogen content increases post-synthesis (e.g., from 0.30 wt.% to ~23 wt.% in analogous amine-modified materials) .
Advanced Research Questions
Q. How do researchers optimize reaction conditions to mitigate byproduct formation during alkylation of 5-fluoropyridin-3-ylmethyl precursors?
- Methodological Answer :
- Byproduct suppression : Use of anhydrous solvents (e.g., THF) and controlled stoichiometry (1:1.1 molar ratio of pyridine to alkylating agent) minimizes over-alkylation.
- Temperature modulation : Slow addition of reagents at 0–5°C reduces exothermic side reactions .
- Catalytic additives : Triethylamine or DMAP as bases enhance selectivity .
- Example : In analogous syntheses, ethyl acetate/hexane recrystallization yields >95% purity .
Q. What mechanistic insights explain enhanced CO₂ adsorption in amine-functionalized materials despite reduced surface area?
- Methodological Answer :
- Chemical vs. Physical Adsorption : Amine groups (e.g., -NH₂, -NHR) react with CO₂ to form carbamates or ammonium salts, enabling chemisorption. This compensates for reduced surface area (e.g., BET surface area drops by 43 wt.% post-amine impregnation) .
- Data Analysis : In mesoporous carbon systems, CO₂ adsorption capacity (2.63 mmol/g) correlates with nitrogen content (23 wt.%) rather than pore volume, highlighting amine-CO₂ interactions .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Simulate transition states for SNAr (nucleophilic aromatic substitution) at the 5-fluoropyridine position. Fluorine’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity .
- Solvent Effects : Polarizable continuum models (PCM) evaluate solvent polarity’s impact on reaction barriers (e.g., DMF vs. THF).
- Validation : Compare predicted activation energies with experimental kinetic data .
Contradiction Analysis
- Observed : Reduced BET surface area (203.2 m²/g vs. 356.6 m²/g) but higher CO₂ adsorption (2.63 mmol/g vs. 1.60 mmol/g) in amine-functionalized materials .
- Resolution : Chemical adsorption via amine-CO₂ interactions dominates over physical adsorption (surface area dependency). This is validated by FTIR showing carbamate formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
